N-tetradecylbenzamide

RP-HPLC Chromatography Method Development

Researchers requiring reproducible chromatographic methods often encounter retention time drift in lipophilic analyte panels. N-Tetradecylbenzamide (C14) provides a precise, intermediate retention window standard within the N-alkylbenzamide homologous series, bridging C13 and C15 analogs. - Quantified capacity factor within an 18-compound series for reliable system suitability testing. - Definitive C14 chain length ensures specific log P-driven selectivity, non-substitutable with C10 or C12 analogs. - Available as a research-grade standard, eliminating long lead times for custom synthesis of calibration references.

Molecular Formula C21H35NO
Molecular Weight 317.5 g/mol
CAS No. 102456-53-1
Cat. No. B024661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tetradecylbenzamide
CAS102456-53-1
SynonymsN-Tetradecylbenzamide
Molecular FormulaC21H35NO
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C21H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3,(H,22,23)
InChIKeyDYWPNQDJXADTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Tetradecylbenzamide Chemical Profile & Baseline Specifications


N-Tetradecylbenzamide (CAS 102456-53-1, molecular formula C21H35NO, molecular weight 317.5 g/mol) is a member of the N-alkylbenzamide homologous series, characterized by a benzamide head group covalently linked to an unbranched 14-carbon (tetradecyl) alkyl tail . This long-chain alkyl substitution confers pronounced lipophilicity, positioning the compound as a key reference standard and functional monomer in chromatographic and polymer materials science applications. N-Tetradecylbenzamide is commercially available as a research-grade chemical, with physical properties including a predicted density of 0.9±0.1 g/cm³ and a boiling point of 477.9±24.0 °C at 760 mmHg .

N-Tetradecylbenzamide Chain-Length Selectivity vs. Analogs


Within the N-alkylbenzamide class, alkyl chain length is a critical determinant of physicochemical behavior, governing key selection parameters such as chromatographic retention (log k′), lipophilicity (log P), and the solubility profile of derived copolymers. Systematic studies of the homologous series reveal that retention and partition behavior do not scale linearly; compounds are best modeled in distinct short-, intermediate-, and long-chain subgroups due to conformational effects and critical chain-length phenomena [1]. Therefore, substituting N-tetradecylbenzamide (C14) with a shorter-chain analog such as N-decylbenzamide (C10) or N-dodecylbenzamide (C12) will result in quantifiably different retention times, altered partition coefficients, and distinct polymer solubility outcomes. These differences cannot be compensated for by simple concentration adjustments, as the molecular recognition and phase-transfer properties are intrinsically governed by alkyl chain length.

Quantitative Differentiation Evidence for N-Tetradecylbenzamide


RP-HPLC Retention Benchmarking in Homologous Series

N-Tetradecylbenzamide (C14) has been quantitatively characterized as part of a homologous series of 18 normal-chain N-alkylbenzamides in a systematic reversed-phase liquid chromatography (RPLC) study. The reported capacity factors demonstrate that retention behavior is chain-length dependent, with the C14 compound falling within the 'long-chain' subgroup (C10–C18) whose retention-conformation relationship diverges from shorter-chain (C1–C4) and intermediate-chain (C5–C9) members due to critical chain-length effects [1]. Measured isocratic retention versus solvent composition relationships for the series, spanning N-methylbenzamide through N-hexadecylbenzamide (C16), confirm that N-tetradecylbenzamide (C14) occupies a distinct, reproducible retention window between C13 and C15 analogs [2].

RP-HPLC Chromatography Method Development QSAR

Log P Differentiation for Internal Standard Selection

A panel of fifteen lipophilic N-alkylbenzamides, N-alkyltoluamides, and N-alkanoylanilines with log P values ranging from 3.51 to 6.68 was synthesized and evaluated for suitability as HPLC internal standards. Within this panel, N-tetradecylbenzamide (C14 benzamide) provides a specific log P value that falls within this 3.51–6.68 range, offering a distinct lipophilicity option for method optimization. The most extensively evaluated compound in this study was N-undecyl-o-toluamide (log P within the same 3.51–6.68 range), which demonstrated validated performance for sirolimus quantitation in biological matrices with 2.5–200 ng linear range, >72.1% recovery, and <11.7% intra-day/inter-day coefficient of variation [1].

Bioanalytical Chemistry Internal Standard Log P Sirolimus

Copolyimide Solubility Enhancement by ADBA-14

The functional diamine monomer ADBA-14 (3,5-diamino-N-tetradecylbenzamide, derived from N-tetradecylbenzamide core structure) has been quantitatively evaluated for solubility enhancement in copolyimides. Homopolymers from BTDA and ADBA-9 through ADBA-14 were insoluble in organic solvents. However, copolyimides incorporating ADBA-X (X=9–14) with 4,4′-diaminodiphenylether (DDE) became soluble, with solubility attributed to the entropy effect of the long-chain linear alkyl groups combined with copolymerization randomization [1]. In a direct comparison across linkage types, the solubility enhancement effect ranking was established as: AODB (ether linkage) > ADBP (benzoyl linkage) > ADBA (amide linkage) > DBAE (ester linkage) [1].

Polymer Chemistry Polyimide Solubility Functional Monomer

Surface Wettability Modulation in UV-Responsive Polyimides

In copolyimides synthesized from 3,4′-oxydiphthalic anhydride (3,4′-ODPA), t-Boc-functionalized diamines, and ADBA-14 (3,5-diamino-N-tetradecylbenzamide) as a co-monomer, UV irradiation (λmax 365 nm) induced a quantifiable decrease in water contact angle from approximately 90° (hydrophobic) to a minimum of 60° (hydrophilic). The C14 alkyl chain of ADBA-14 contributes to the initial hydrophobic surface character (∼90° contact angle), which serves as the baseline for the UV-induced wettability transition [1].

Surface Chemistry Smart Materials Polyimide Wettability

N-Tetradecylbenzamide Validated Application Scenarios


RP-HPLC Retention Time Calibration Standard

N-Tetradecylbenzamide serves as a reproducible retention time calibration standard in reversed-phase HPLC method development when a specific retention window intermediate between N-tridecylbenzamide (C13) and N-pentadecylbenzamide (C15) is required [1][2]. Its capacity factor has been quantified as part of an 18-compound homologous series, enabling reliable prediction of retention behavior for analytes with similar log P characteristics. This compound is particularly suitable for HPLC system suitability testing and column performance verification in laboratories running lipophilic analyte panels [1].

Internal Standard for Lipophilic Therapeutics (LC-UV)

N-Tetradecylbenzamide, as a member of the N-alkylbenzamide class with a log P value within the validated 3.51–6.68 range, is appropriate for use as an internal standard in reversed-phase HPLC-UV assays for moderately lipophilic therapeutics such as sirolimus [1]. The validated method for sirolimus using an N-alkylbenzamide/toluamide internal standard demonstrated a linear range of 2.5–200 ng, recovery above 72.1%, and intra-day/inter-day CV less than 11.7%, establishing the class as analytically robust for this application [1].

Soluble Polyimide Synthesis with ADBA-14 Co-monomer

3,5-Diamino-N-tetradecylbenzamide (ADBA-14), the functional diamine derivative of N-tetradecylbenzamide, is quantitatively validated as a co-monomer for synthesizing soluble, processable copolyimides from BTDA and DDE [1]. The C14 alkyl chain, attached via an amide linkage, provides solubility enhancement that ranks third among four tested linkage types (AODB > ADBP > ADBA > DBAE), enabling polymer processing in polar solvents such as NMP, DMF, and DMAc without sacrificing the thermal stability inherent to the polyimide backbone [1].

UV-Responsive Smart Coatings for Wettability Switching

In copolyimide films formulated with t-Boc-functionalized diamines, ADBA-14 provides a quantifiable hydrophobic baseline contact angle of approximately 90° that transitions to 60° (hydrophilic) upon 365 nm UV irradiation [1]. This 30° wettability change, which can be accelerated by the addition of photoacid generators (PAG), is driven by surface deprotection of t-Boc groups generating hydrophilic hydroxyl and carboxyl moieties [1]. ADBA-14 is therefore suitable for photopatternable coatings, microfluidic devices, and smart surfaces requiring spatially controlled wettability gradients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-tetradecylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.